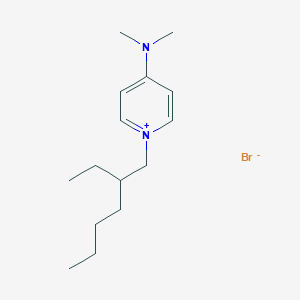
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds often exhibit antimicrobial properties and are used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative and 2-ethylhexyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of quaternary ammonium compounds like this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these reactions are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Exhibits antimicrobial properties and can be used in the formulation of disinfectants.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is largely dependent on its quaternary ammonium structure. This structure allows the compound to interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(2-ethylhexyl)pyridin-1-ium bromide is unique due to its specific alkyl chain length and substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Properties
CAS No. |
127269-24-3 |
|---|---|
Molecular Formula |
C15H27BrN2 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;/h9-12,14H,5-8,13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DIFDOPSLBYNPKJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)

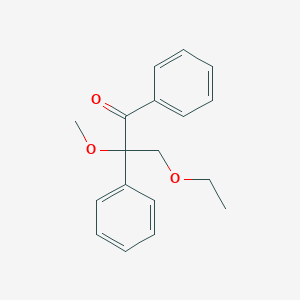
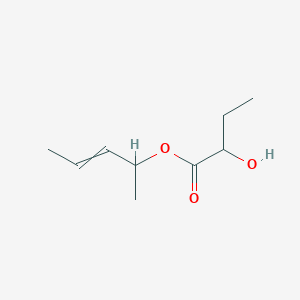




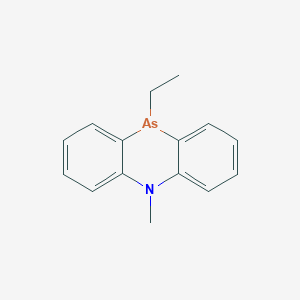
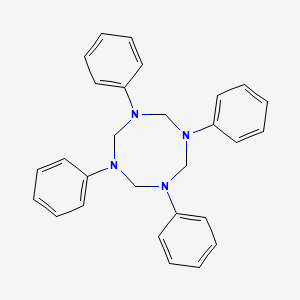
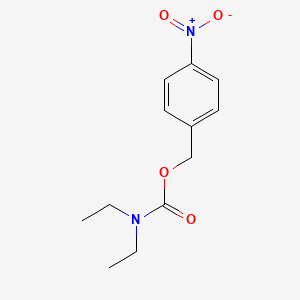
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
